Cyclohexenol
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Overview
Description
1-cyclohexenol is this compound belongs to the class of organic compounds known as enols. These are compounds containing the enol functional group, with the structure HO(R)C=CR'. Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol.
Scientific Research Applications
Hydrogenation Catalysts
Selective Hydrogenation of Phenols : Cyclohexenol derivatives are crucial in the selective hydrogenation of phenols to produce cyclohexanone, an important intermediate in the manufacture of polyamides, such as nylons. Various catalysts, including palladium-supported catalysts, have been developed for this process, achieving high conversion rates and selectivity under mild conditions (Wang et al., 2011).
Catalytic Asymmetric Dearomatization (CADA) : Cyclohexenol derivatives are used in the CADA reactions of phenol and aniline derivatives, offering a method to construct highly functionalized cyclohexadienones. This process is significant for controlling selectivity and overcoming the loss of aromaticity in asymmetric synthesis (Wu et al., 2016).
Hydrodeoxygenation of Lignin-Derived Phenols : In the production of cyclohexanols, an important feedstock for polymers and medicines, cyclohexenol derivatives are used as catalysts in the hydrodeoxygenation of lignin-derived phenols (Liu et al., 2017).
Synthetic Chemistry
Synthesis of Functionalized Cyclohexenols : Cyclohexenol derivatives are synthesized through various methods, including nickel-catalyzed couplings. These methods provide access to a wide range of building blocks for further chemical synthesis (Lozanov & Montgomery, 2002).
Redox Isomerization : Cyclohexenol derivatives are used in rhodium-catalyzed redox isomerization, a key process in organic synthesis for generating γ,γ-disubstituted cyclohexenones (Kress et al., 2016).
properties
CAS RN |
25512-63-4 |
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Product Name |
Cyclohexenol |
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
cyclohexen-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h4,7H,1-3,5H2 |
InChI Key |
QHDHNVFIKWGRJR-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)O |
Canonical SMILES |
C1CCC(=CC1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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